molecular formula C10H13ClN2O4 B12322355 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

Cat. No.: B12322355
M. Wt: 260.67 g/mol
InChI Key: KQVJDKGDGLWBQT-UHFFFAOYSA-N
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Description

3’-Chloro-3’-deoxythymidine: is a synthetic nucleoside analog with the molecular formula C10H13ClN2O4 . It is structurally similar to thymidine, a natural nucleoside, but with a chlorine atom replacing the hydroxyl group at the 3’ position of the deoxyribose sugar . This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Scientific Research Applications

Chemistry: 3’-Chloro-3’-deoxythymidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel nucleoside analogs with potential therapeutic applications .

Biology: In biological research, 3’-Chloro-3’-deoxythymidine is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes .

Medicine: The compound has shown promise in antiviral research, particularly against retroviruses. It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .

Industry: In the pharmaceutical industry, 3’-Chloro-3’-deoxythymidine is used in the development of antiviral drugs. Its unique properties make it a valuable intermediate in the synthesis of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-3’-deoxythymidine is unique due to its chlorine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs .

Properties

IUPAC Name

1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVJDKGDGLWBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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